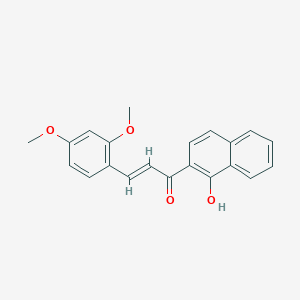
3-(2,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one, also known as DMNP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMNP is a chalcone derivative that exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
作用機序
3-(2,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one exerts its biological effects through multiple mechanisms of action. It has been shown to inhibit the activation of NF-κB pathway by blocking the phosphorylation of IκBα and preventing its degradation. This compound also activates the Nrf2-ARE pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress. Additionally, this compound induces apoptosis in cancer cells by activating the caspase cascade and regulating the expression of Bcl-2 family proteins.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in cells and tissues. It has been found to reduce the levels of inflammatory mediators such as TNF-α, IL-6, and COX-2. This compound also increases the activity of antioxidant enzymes such as SOD, CAT, and GPx. Moreover, this compound has been shown to inhibit the migration and invasion of cancer cells by regulating the expression of MMPs and EMT markers.
実験室実験の利点と制限
3-(2,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one is a useful compound for scientific research due to its diverse biological activities and potential therapeutic properties. It can be easily synthesized in the laboratory and purified using standard methods. However, this compound has some limitations for lab experiments, including its low solubility in water and some organic solvents. Moreover, this compound can exhibit cytotoxicity at high concentrations, which can affect the interpretation of experimental results.
将来の方向性
There are several future directions for research on 3-(2,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases, cancer, and other conditions. Another area of research is the elucidation of the molecular mechanisms underlying the biological effects of this compound, including its interaction with cellular targets and signaling pathways. Moreover, further studies are needed to investigate the pharmacokinetics and toxicity of this compound in vivo and to optimize its chemical properties for improved therapeutic efficacy.
合成法
The synthesis of 3-(2,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2,4-dimethoxybenzaldehyde in the presence of a base catalyst. The resulting this compound compound can be purified using column chromatography, recrystallization, or other purification methods.
科学的研究の応用
3-(2,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB pathway. This compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. Moreover, this compound has been found to have anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in various cancer cell lines.
特性
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-24-16-10-7-15(20(13-16)25-2)9-12-19(22)18-11-8-14-5-3-4-6-17(14)21(18)23/h3-13,23H,1-2H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPMRMGHUPBLPG-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=C(C3=CC=CC=C3C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(5-ethyl-2-methylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino}ethanol](/img/structure/B5367679.png)
![2-({4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5367705.png)
![3-methyl-8-[(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5367713.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5367717.png)
![4-(2-methylphenoxy)-1-(spiro[2.3]hex-1-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5367721.png)
![2-fluoro-N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5367725.png)
![7-benzylidene-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B5367727.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6'-methoxy-2,3'-bipyridine-5-carboxamide](/img/structure/B5367731.png)
![7-(2-chloro-4-methylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5367739.png)
![ethyl 5-methyl-2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5367753.png)

![ethyl N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]-beta-alaninate](/img/structure/B5367762.png)
![3-methyl-7-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5367767.png)
![1-[(5-methyl-3-thienyl)carbonyl]azocane](/img/structure/B5367774.png)